molecular formula C12H16ClNO2 B2899924 (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1049727-94-7

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride

Cat. No. B2899924
CAS RN: 1049727-94-7
M. Wt: 241.72
InChI Key: SZHUXHHHBXYABK-VZXYPILPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound used in scientific research applications. It is a chiral auxiliary that is used in the synthesis of various compounds. The compound has a pyrrolidine ring and a carboxylic acid group that makes it useful in organic synthesis.

Mechanism of Action

The mechanism of action of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is not fully understood. However, it is believed that the compound acts as a chiral auxiliary by selectively controlling the stereochemistry of reactions. The pyrrolidine ring and carboxylic acid group of the compound are believed to play a crucial role in this process.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride. However, the compound is considered to be relatively safe and non-toxic. It is not known to have any significant effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is its ability to selectively control the stereochemistry of reactions. This makes it a useful chiral auxiliary in organic synthesis. The compound is also relatively easy to synthesize and is readily available. However, one of the limitations of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is its low overall yield, which can make it expensive to use in large-scale experiments.

Future Directions

There are several future directions for the research and development of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride. One possible direction is the development of more efficient synthesis methods that can increase the overall yield of the compound. Another direction is the exploration of new scientific research applications for the compound, such as its use in the synthesis of new pharmaceuticals or agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride and its potential biochemical and physiological effects.
Conclusion
((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is a chiral auxiliary that is used in various scientific research applications. The compound is synthesized through a series of steps and is relatively safe and non-toxic. Its ability to selectively control the stereochemistry of reactions makes it a useful tool in organic synthesis. However, its low overall yield can make it expensive to use in large-scale experiments. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.

Synthesis Methods

The synthesis of ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride involves a series of steps. The first step involves the preparation of (S)-proline, which is then converted to (S)-4-(o-tolyl)pyrrolidine-3-carboxylic acid. This compound is then treated with hydrochloric acid to produce ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is used in various scientific research applications. It is a chiral auxiliary that is used in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. The compound is also used in the synthesis of chiral ligands and catalysts. In addition, ((3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride is used in the preparation of chiral stationary phases for high-performance liquid chromatography.

properties

IUPAC Name

(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHUXHHHBXYABK-VZXYPILPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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